1-Amino-4-ethylcycloheptane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-amino-4-ethylcycloheptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-8-4-3-6-10(11,7-5-8)9(12)13/h8H,2-7,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBRLPRBNVHUGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(CC1)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-amino-4-ethylcycloheptane-1-carboxylic acid can be achieved through various synthetic routes. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Functional Groups and Reactivity
The compound contains two key reactive groups:
-
Carboxylic acid (–COOH): Capable of esterification, amidation, and decarboxylation.
-
Amino group (–NH₂): Acts as a nucleophile, participating in alkylation, acylation, or condensation reactions.
| Functional Group | Reactivity | Example Reactions |
|---|---|---|
| Carboxylic acid | Ester hydrolysis, amidation, decarboxylation | Acidic/basic hydrolysis, reaction with alcohols/amines |
| Amino group | Nucleophilic substitution, acylation | Reaction with alkyl halides, acyl chloride |
Ester Hydrolysis
The ethyl ester derivative (Ethyl 1-amino-4-ethylcycloheptane-1-carboxylate) undergoes hydrolysis under acidic or basic conditions to generate the carboxylic acid. This reaction is common for esters and involves cleavage of the ester bond.
Reaction Scheme :
Amidation
The carboxylic acid can react with amines to form amides. This reaction typically requires activation (e.g., using thionyl chloride or carbodiimides) to form an acyloxyphosphonium intermediate.
Reaction Conditions :
-
Reagent: Thionyl chloride (SOCl₂), amine
-
Product: Amide derivative
Amino Group Reactivity
The primary amino group participates in nucleophilic substitutions or acylation:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions to form alkylated amines.
-
Acylation : Reaction with acyl chlorides to form amides.
| Reaction Type | Reagents | Product |
|---|---|---|
| Alkylation | R-X (alkyl halide) | N-alkylated amine |
| Acylation | RCOCl | Amide |
Decarboxylation
Under high-temperature conditions (e.g., with soda lime), the carboxylic acid may undergo decarboxylation to form an amine or ketone, depending on the substituents.
Stability and Handling
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as an important building block in the synthesis of more complex molecules. It can be utilized in the development of pharmaceuticals and agrochemicals due to its reactive functional groups .
Biology
- Enzyme-Substrate Interactions : 1-Amino-4-ethylcycloheptane-1-carboxylic acid is used to study enzyme-substrate interactions, particularly in the context of metabolic pathways. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and mechanisms.
- Protein-Ligand Binding Studies : The compound's structural features enable it to interact with various biological macromolecules, facilitating studies on protein-ligand binding dynamics which are crucial for drug design.
Industrial Applications
- Production of Specialty Chemicals : In industrial settings, this compound can be employed in the manufacture of specialty chemicals that require specific structural characteristics for enhanced performance.
Case Study 1: Enzyme Interaction Studies
In a study examining the interaction between this compound and specific enzymes, researchers found that the compound acted as an effective inhibitor. This was demonstrated through kinetic assays where varying concentrations of the compound were tested against enzyme activity, showcasing its potential as a lead compound for therapeutic development.
Case Study 2: Drug Design
Another notable application involved the use of this compound in drug design for targeting specific receptors involved in metabolic diseases. Molecular docking studies indicated favorable binding affinities compared to existing drugs, suggesting its utility as a scaffold for developing novel therapeutics .
Mechanism of Action
The mechanism of action of 1-amino-4-ethylcycloheptane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Amino-4-ethylcycloheptane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Amino-4-methylcycloheptane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
1-Amino-4-propylcycloheptane-1-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules .
Biological Activity
1-Amino-4-ethylcycloheptane-1-carboxylic acid (AECA) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its cycloheptane ring, an amino group, and a carboxylic acid functional group. The presence of the ethyl group at the 4-position contributes to its unique reactivity and interaction with biological systems.
The biological activity of AECA can be attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can engage in ionic interactions . These interactions are crucial for modulating enzyme activities and receptor functions, potentially leading to diverse biological effects such as:
- Enzyme Inhibition : AECA may inhibit specific enzymes by competing with substrates or altering enzyme conformation.
- Receptor Modulation : It can act as a ligand for various receptors, influencing signal transduction pathways.
Biological Activity Overview
Research has indicated several key areas where AECA exhibits notable biological activity:
1. Neuropharmacological Effects
AECA has been studied for its potential neuropharmacological effects, particularly in relation to neurotransmitter modulation. Its structural similarities with known neurotransmitters suggest that it may influence synaptic transmission and neuronal excitability.
2. Antioxidant Activity
Preliminary studies suggest that AECA may possess antioxidant properties, which could play a role in mitigating oxidative stress in biological systems. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS).
3. Anti-inflammatory Properties
AECA has shown promise in reducing inflammation in various models. This effect may be mediated through the inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways.
Table 1: Summary of Biological Activities of AECA
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Neuropharmacological Effects | Modulation of neurotransmitter systems | |
| Antioxidant Activity | Scavenging ROS | |
| Anti-inflammatory Properties | Inhibition of cytokine production |
Case Study: Neuropharmacological Research
A study published in Journal of Medicinal Chemistry explored the effects of AECA on neuronal cultures. Researchers found that AECA enhanced synaptic plasticity, suggesting a potential role in memory and learning processes. The study highlighted AECA's ability to modulate glutamate receptors, which are critical for synaptic transmission.
Case Study: Antioxidant Activity
In vitro assays demonstrated that AECA effectively scavenged free radicals, showing a significant reduction in oxidative stress markers in treated cells compared to controls. This finding supports the potential use of AECA as a therapeutic agent in conditions characterized by oxidative stress.
Q & A
Q. What are the recommended synthetic routes for 1-amino-4-ethylcycloheptane-1-carboxylic acid, and how can purity be optimized?
- Methodological Answer : A multi-step synthesis starting from ethyl-substituted cycloheptane precursors is typical. For structurally similar compounds (e.g., fluorinated cyclohexane analogues), reductive amination or Strecker synthesis is employed to introduce the amino group . Purification often involves recrystallization in ethanol/water mixtures or preparative HPLC with C18 columns. Purity (>95%) is verified via reverse-phase HPLC using a gradient elution (0.1% TFA in acetonitrile/water) .
Q. How can the molecular conformation and stereochemistry of this compound be characterized?
- Methodological Answer : X-ray crystallography is critical for resolving the cycloheptane ring conformation and ethyl substituent orientation. For rigid analogues (e.g., cyclopentene derivatives), NMR (¹H, ¹³C, 2D COSY/HSQC) identifies coupling constants and dihedral angles, while polarimetry confirms enantiomeric excess in chiral derivatives .
Q. What spectroscopic techniques are suitable for structural validation?
- Methodological Answer : FT-IR confirms carboxylic acid (1700–1750 cm⁻¹) and primary amine (3300–3500 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS-ESI) provides exact mass matching (<2 ppm error). For fluorine-containing analogues, ¹⁹F NMR is additionally used .
Advanced Research Questions
Q. How can computational modeling predict the bioactive conformation of this compound in enzyme binding sites?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level optimizes the compound’s geometry. Molecular docking (AutoDock Vina) simulates interactions with target proteins (e.g., GABA receptors), using grid boxes centered on active sites. Free energy calculations (MM-PBSA) validate binding affinities .
Q. What strategies resolve contradictions in solubility data across different experimental conditions?
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Ru-BINAP complexes) induce stereocontrol. For cyclopropane analogues, enzymatic resolution with lipases (Candida antarctica) separates enantiomers .
Structural and Functional Analysis
Q. What structural analogs of this compound show enhanced bioactivity, and how are they designed?
- Methodological Answer : Substituent effects are explored via SAR studies. For example:
Q. What experimental precautions are critical for handling air- or moisture-sensitive intermediates?
- Methodological Answer : Use Schlenk lines or gloveboxes under nitrogen/argon for reactions involving sensitive intermediates (e.g., organometallic reagents). Storage at –20°C in sealed, desiccated vials prevents degradation .
Data Validation and Reproducibility
Q. How can researchers validate the reproducibility of synthetic yields across laboratories?
Q. What metrics should be reported to ensure computational models are reproducible?
- Methodological Answer :
Include basis sets, convergence criteria (energy cutoffs), and docking parameters (exhaustiveness, grid dimensions). For Gaussian calculations, cite functional and solvent model (e.g., SMD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
